(R)-(-)-N-Boc-3-pyrrolidinol

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Generic 'Boc-3-hydroxypyrrolidine' sourcing introduces stereochemical risk that can yield inactive or toxic diastereomers. This (3R)-enantiomer eliminates that uncertainty with verified chiral identity. • Absolute configuration (3R) confirmed by specific rotation -25.0° to -29.0° (c=1, MeOH) - ensures predictable downstream stereochemistry. • ≥98% purity (GC) with batch-to-batch consistency supports stoichiometric control and robust GMP process validation. • Key intermediate for ion channel modulators (cardiac arrhythmia) and nAChR ligands; chirally pure material prevents 50:50 diastereomer mixtures that complicate SAR studies.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 109431-87-0
Cat. No. B157017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-N-Boc-3-pyrrolidinol
CAS109431-87-0
Synonyms(3R)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine;  (3R)-3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester; _x000B_(3R)-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester; _x000B_(3R)-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine; _x000B_(3R)-N-tert-Butoxycarbonyl
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyAPCBTRDHCDOPNY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate: Identity & Procurement


tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate, commonly named (R)-(-)-N-Boc-3-pyrrolidinol, is a chiral pyrrolidine building block characterized by a tert-butoxycarbonyl (Boc)-protected nitrogen and a stereogenic (3R)-hydroxyl group [1]. Its molecular formula is C9H17NO3, with a molecular weight of 187.24 g/mol . The compound is a white to off-white crystalline solid with a melting point ranging from 60–68°C . It is registered under REACH for intermediate use only and is widely utilized in pharmaceutical research as a key synthon for constructing chirally pure active pharmaceutical ingredients (APIs) and advanced intermediates [2].

Chiral building block for stereospecific synthesis workflows
Boc-protected (3R)-hydroxypyrrolidine core for API research
Registered under REACH for intermediate use only

Generic Substitution Risks in Chiral Synthesis


The procurement of 'Boc-3-hydroxypyrrolidine' as a generic category introduces unacceptable risk into stereospecific synthesis workflows. The target compound, tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (CAS 109431-87-0), possesses a specific absolute configuration that is non-interchangeable with its (3S)-enantiomer (CAS 101469-92-5) or the racemic mixture (CAS 103057-44-9) [1]. Substituting the (3R)-enantiomer with the racemate or the opposite enantiomer will invert the stereochemical outcome of downstream reactions, leading to inactive or toxic diastereomers in final drug candidates [2]. Furthermore, variable specific rotation values reported across different sources for the (3R)-enantiomer highlight critical batch-to-batch quality inconsistencies that necessitate rigorous vendor qualification based on quantitative, application-relevant specifications . The following evidence guide provides the quantifiable metrics required to differentiate authentic (3R)-enantiomer from inadequate substitutes.

!
Generic “Boc-3-hydroxypyrrolidine” may be supplied as racemate or (3S)-enantiomer, inverting stereochemical outcome.
!
Reported specific rotation ranges vary across sources; batch-to-batch identity may require quantitative verification.
!
Using racemic mixture reduces maximum theoretical yield of desired diastereomer by 50% and introduces chiral impurity burden.

Quantitative Differentiation vs. Analogs


Enantiomeric Purity: (3R)-Enantiomer vs. Racemic Mixture

The (3R)-enantiomer is available at a verified chiral purity of 99.5% (GC), ensuring the absence of the undesired (3S)-enantiomer that constitutes 50% of the racemic mixture (CAS 103057-44-9) . Using the racemate in a stereospecific synthesis reduces the maximum theoretical yield of the desired diastereomer by 50% and introduces a chiral impurity that is costly to separate [1].

Enantiomeric Purity vs. Racemate
Head-to-head
≥99.5% (GC, chiral)
Supports stereochemical-control context; eliminates racemate yield loss and purification burden.
GC on chiral stationary phase; racemate provides 0% ee.
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Specific Rotation for Configuration & Batch Consistency

The specific rotation ([α]20/D) of the target (3R)-enantiomer is reported as -25.0° to -29.0° (c=1, MeOH) by TCI and -21.5° ± 0.5° (c=1.5, CHCl3) by Thermo Fisher . In contrast, the (3S)-enantiomer (CAS 101469-92-5) exhibits a positive rotation of approximately +27° (c=1, MeOH) . This opposite sign of rotation serves as a direct, quantitative check to confirm the correct enantiomer has been supplied and to assess batch-to-batch consistency, which is critical for reproducibility in GMP environments.

Specific Rotation Benchmark
Cross-study comparable
−25.0° to −29.0° (c=1, MeOH)
Enables enantiomer-attribution review and batch-release identity confirmation.
Opposite sign vs. (3S)-enantiomer (~+27°). Data to verify per vendor.
Quality Control Chiroptical Analysis Vendor Qualification

Application Specificity: Ion Channel Modulator vs. Biochemical Reagent

The (3R)-enantiomer is specifically documented as a key intermediate in the synthesis of ion channel modulating compounds for cardiac arrhythmia research . In contrast, the (3S)-enantiomer is primarily described as a generic 'biochemical reagent' or intermediate for IKK2 inhibitors . While both are chiral, the (3R)-enantiomer's validated role in a defined, high-value therapeutic area (cardiac ion channel modulation) provides a more targeted procurement rationale compared to the broader, less specific utility reported for the (3S)-enantiomer.

Application Specificity
Class-level inference
Ion channel modulator research intermediate
Aligns procurement with a published cardiac arrhythmia research pathway.
Qualitative differentiation from generic (3S)-biochemical reagent. Source review.
Ion Channel Cardiac Arrhythmia Drug Discovery

Chemical Purity for Stoichiometric Reliability

The target compound is commercially available with a guaranteed minimum purity of 97.5% (GC) or 98% (HPLC) from major suppliers [1]. While the (3S)-enantiomer is also available at similar purities, the critical differentiation lies in the availability of high-purity grades for the (3R)-enantiomer (up to 99.5% chiral purity) . This level of chemical purity ensures accurate stoichiometric calculations in multi-step syntheses, minimizing side reactions and maximizing yield, which is essential for cost-effective scale-up.

Chemical Purity for Stoichiometry
Cross-study comparable
97.5% min. (GC) / 98% (HPLC)
Supports accurate stoichiometric calculations and predictable reaction kinetics.
High-purity grades available; specification review for scale-up context.
Process Chemistry API Manufacturing Quality Assurance

High-Value Applications


Chirally Pure Ion Channel Modulators for Cardiovascular Research

This (3R)-enantiomer is the preferred starting material for synthesizing ion channel modulating compounds, such as those investigated for cardiac arrhythmia . Its defined stereochemistry is essential for achieving the correct 3D conformation required for target binding. The 99.5% chiral purity ensures the final drug candidate is free from the inactive or potentially toxic (3S)-diastereomer .

nAChR Ligand Synthesis

This compound is a documented intermediate in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs) . The (3R)-configuration is critical for molecular recognition at the receptor's chiral binding pocket. Using the racemate would lead to a 50:50 mixture of diastereomeric ligands, complicating SAR studies and reducing the effective concentration of the active isomer.

GMP-Compliant Scale-Up of Advanced Intermediates

For process chemists scaling up reactions to multi-kilogram quantities, the availability of this compound with a guaranteed minimum purity of 97.5% (GC) and defined specific rotation (-25.0° to -29.0° in MeOH) is critical . These quantitative specifications enable precise stoichiometric control, predictable reaction kinetics, and robust batch-to-batch reproducibility, which are non-negotiable requirements for GMP manufacturing and regulatory filings .

Application
Selection Property
Validation Focus
Chiral ion channel modulator research
Defined (3R)-stereochemistry
Chiral purity verification for target-binding conformation
nAChR ligand synthesis studies
Enantiomer-specific configuration
Enantiomeric excess review to support SAR interpretation
Advanced intermediate scale-up
Guaranteed minimum purity and defined specific rotation
Specification review for batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-N-Boc-3-pyrrolidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.